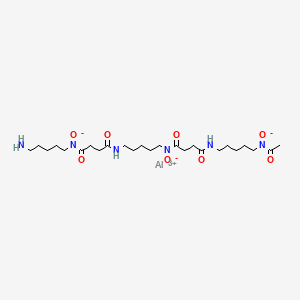
3-アミノ-3-(4-ヒドロキシフェニル)プロパン酸
説明
3-Amino-3-(4-hydroxyphenyl)propanoic acid is a β-amino acid comprising propionic acid with amino and 4-hydroxyphenyl groups attached at the 3-position . This compound is significant in various biological and chemical processes, including its role as a bacterial metabolite .
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing 3-Amino-3-(4-hydroxyphenyl)propanoic acid involves the reaction of malonic acid with 4-hydroxybenzaldehyde . This reaction typically requires a base catalyst and proceeds through a series of condensation and decarboxylation steps.
- Another method involves the reaction of phenol with acrylonitrile to form 4-hydroxypropionitrile, which is then hydrolyzed to yield the desired product .
Industrial Production Methods:
- Industrially, the compound can be produced using similar synthetic routes but optimized for large-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Types of Reactions:
Reduction: The compound can be reduced at the carboxyl group to form corresponding alcohols or aldehydes.
Substitution: It can participate in substitution reactions, especially at the amino group, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products:
科学的研究の応用
3-Amino-3-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing various complex molecules and polymers.
Biology: The compound is studied for its role in bacterial metabolism and its potential as a biomarker.
Medicine: Research has shown its potential in developing antimicrobial and anticancer agents.
Industry: It is used in the production of environmentally friendly adhesives and other industrial materials.
作用機序
Target of Action
3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as β-tyrosine , is a β-amino acid that has been identified as a bacterial metabolite . This suggests that its primary targets are likely to be found in bacterial cells.
Mode of Action
It has been reported that derivatives of this compound have shown promising anticancer and antioxidant activities . These derivatives were able to reduce cell viability and suppress cell migration in vitro , suggesting that they may interact with targets involved in cell proliferation and migration.
Biochemical Pathways
Given its reported antioxidant activity , it may be involved in pathways related to oxidative stress and reactive oxygen species (ROS) management.
Result of Action
Derivatives of this compound have been shown to reduce cell viability and suppress cell migration in vitro , suggesting that they may induce cell death and inhibit cell movement.
生化学分析
Biochemical Properties
3-Amino-3-(4-hydroxyphenyl)propanoic acid plays a crucial role in biochemical reactions, particularly as a bacterial metabolite . It interacts with various enzymes and proteins, including those involved in amino acid metabolism. For instance, it can act as a substrate for enzymes that catalyze the conversion of amino acids, influencing the metabolic pathways in which these enzymes are involved . The interactions of 3-Amino-3-(4-hydroxyphenyl)propanoic acid with these biomolecules are essential for maintaining cellular homeostasis and metabolic balance.
Cellular Effects
The effects of 3-Amino-3-(4-hydroxyphenyl)propanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, 3-Amino-3-(4-hydroxyphenyl)propanoic acid can impact cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-Amino-3-(4-hydroxyphenyl)propanoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction . These interactions can lead to changes in gene expression, further influencing cellular function and metabolic processes . The precise molecular mechanisms involve the binding of 3-Amino-3-(4-hydroxyphenyl)propanoic acid to active sites on enzymes or receptors, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-3-(4-hydroxyphenyl)propanoic acid can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to 3-Amino-3-(4-hydroxyphenyl)propanoic acid can lead to changes in cellular metabolism and gene expression, which may not be immediately apparent in short-term studies . Understanding these temporal effects is crucial for accurately interpreting experimental results.
Dosage Effects in Animal Models
The effects of 3-Amino-3-(4-hydroxyphenyl)propanoic acid vary with different dosages in animal models. At low doses, it may have beneficial effects on cellular function and metabolism, while at high doses, it can exhibit toxic or adverse effects . For example, high doses of 3-Amino-3-(4-hydroxyphenyl)propanoic acid have been associated with disruptions in metabolic pathways and cellular homeostasis . These dosage-dependent effects are critical for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
3-Amino-3-(4-hydroxyphenyl)propanoic acid is involved in several metabolic pathways, including those related to amino acid metabolism . It interacts with enzymes and cofactors that facilitate the conversion of amino acids into other metabolites, thereby influencing metabolic flux and metabolite levels . These interactions are essential for maintaining the balance of metabolic processes within cells.
Transport and Distribution
The transport and distribution of 3-Amino-3-(4-hydroxyphenyl)propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of 3-Amino-3-(4-hydroxyphenyl)propanoic acid across cellular membranes and its accumulation in specific cellular compartments . The localization and distribution of this compound are crucial for its biological activity and function.
Subcellular Localization
3-Amino-3-(4-hydroxyphenyl)propanoic acid is localized in various subcellular compartments, where it exerts its activity . The targeting of this compound to specific organelles or cellular structures is mediated by targeting signals or post-translational modifications . These localization mechanisms are essential for the proper functioning of 3-Amino-3-(4-hydroxyphenyl)propanoic acid in cellular processes.
類似化合物との比較
L-Tyrosine: Similar in structure but differs in the position of the amino group.
3-(4-Hydroxyphenyl)propionic acid: Lacks the amino group, making it less reactive in certain biochemical pathways.
Uniqueness:
- The presence of both amino and hydroxyl groups in 3-Amino-3-(4-hydroxyphenyl)propanoic acid makes it a versatile compound for various chemical reactions and biological activities .
- Its ability to undergo multiple types of reactions (oxidation, reduction, substitution) and form diverse derivatives highlights its unique chemical properties .
特性
IUPAC Name |
3-amino-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPHNHPXFNEZBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975898 | |
| Record name | 3-Amino-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Beta-Tyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6049-54-3 | |
| Record name | β-Amino-4-hydroxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6049-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-3-(4-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30975898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine](/img/structure/B1219034.png)












